molecular formula C18H13BrN4O2 B11610274 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide

Cat. No.: B11610274
M. Wt: 397.2 g/mol
InChI Key: MMEMTYVBJXDZJK-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core. Subsequent bromination and carbohydrazide formation steps are carried out to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H13BrN4O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H13BrN4O2/c1-23-9-13(11-4-2-3-5-15(11)23)17(24)22-21-16-12-8-10(19)6-7-14(12)20-18(16)25/h2-9,20,25H,1H3

InChI Key

MMEMTYVBJXDZJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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